Fmoc-D-Glu-OtBu
Description
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-18-9 | |
| Record name | 5-tert-Butyl N-((9H-fluoren-9-ylmethoxy)carbonyl)-2-aminoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Step 1: Synthesis of Glu(OtBu)₂
Glu is reacted with tert-butyl acetate in the presence of perchloric acid (HClO₄) via transesterification:
Conditions :
Step 2: Copper Complex Formation
Glu(OtBu)₂ is mixed with copper salts (e.g., CuSO₄·5H₂O or CuCl₂) to form a stable complex, Cu[Glu(OtBu)]ₓ (x = 1–2):
Conditions :
Step 3: Decoppering and Isolation of Glu(OtBu)
The copper complex is treated with a decoppering agent (e.g., Na₂EDTA or tetramethylethylenediamine) to release Glu(OtBu):
Conditions :
Step 4: Fmoc Protection
Glu(OtBu) is reacted with Fmoc-OSu under mild basic conditions:
Conditions :
Industrial-Scale Optimization
The copper-mediated method has been validated at pilot scales, demonstrating consistent yields and purity:
| Example | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CuSO₄·5H₂O, Na₂EDTA | 50°C, pH 8–9, 12 hours | 88 g |
| 2 | CuCl₂, tetramethylethylenediamine | 50°C, pH 8–9, 10 hours | 55 g |
Key Advantages :
-
Eliminates hydrogenation steps, reducing safety risks.
-
Avoids isobutylene, simplifying equipment requirements.
-
High yield (75–85%) compared to traditional methods (40–50%).
Comparative Analysis of Protection Strategies
tert-Butyl Ester vs. Benzyl Ester
Chemical Reactions Analysis
Fmoc-D-Glu-OtBu undergoes various chemical reactions, primarily in the context of peptide synthesis:
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.
Coupling Reactions: The compound can be used in solid-phase peptide synthesis (SPPS) to couple with other amino acids, forming peptide bonds.
Scientific Research Applications
Scientific Research Applications
The compound plays a significant role in the design of peptide-based drugs, particularly for neurological disorders due to its structural similarity to neurotransmitters. Research has shown its utility in developing dual agonists for metabolic disorders like diabetes and obesity.
Bioconjugation
Fmoc-D-Glu-OtBu is employed in bioconjugation processes, enhancing drug delivery systems by attaching biomolecules to surfaces or other molecules. This application is vital for improving the efficacy and targeting of therapeutic agents.
Analytical Chemistry
In analytical chemistry, this compound is used for detecting and quantifying amino acids and peptides. Its utility in quality control and research laboratories aids in ensuring the purity and identity of synthesized compounds.
Case Study 1: Optimization of Peptide Synthesis
A study demonstrated that using this compound reduced aggregation during peptide synthesis, leading to higher yields compared to traditional methods. This optimization highlights the compound's effectiveness in enhancing synthetic protocols.
Case Study 2: Bone Imaging Agents
Research incorporated this compound into oligo-acidic amino acids conjugated with gallium isotopes for bone imaging applications. The study found that these conjugates exhibited significant binding affinity to bone tissues, indicating potential as effective imaging agents.
Mechanism of Action
The primary mechanism of action of Fmoc-D-Glu-OtBu involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid during the synthesis process, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, which can be selectively deprotected under acidic conditions . This selective protection and deprotection allow for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Table 1: Structural Comparison of Fmoc-Protected Glutamic Acid Derivatives
| Compound | Protecting Groups | Configuration | Specific Rotation ($[α]_D^{24}$) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Fmoc (α-amine), tBu (γ-acid) | D | +16 ± 2° (1% in DMF) | 425.5 |
| Fmoc-L-Glu-OtBu | Fmoc (α-amine), tBu (γ-acid) | L | -17.8° (1% in DMF) | 425.5 |
| Fmoc-D-Glu(OMe)-OH | Fmoc (α-amine), Me (γ-acid) | D | N/A | 397.4 |
| Fmoc-L-Gln(Trt)-OH | Fmoc (α-amine), Trt (side chain) | L | N/A | 555.6 |
Table 2: Deprotection Conditions for Side-Chain Protecting Groups
| Protecting Group | Compound Example | Deprotection Reagent | Time (min) |
|---|---|---|---|
| tBu | This compound | 50% TFA/DCM | 15–30 |
| Pbf | Fmoc-L-Arg(Pbf)-OH | 95% TFA with scavengers | 120–180 |
| Trt | Fmoc-L-Gln(Trt)-OH | 1% TFA/DCM | 5–10 |
Physicochemical Properties and Gelation Behavior
The tert-butyl group in this compound increases hydrophobicity (log P ≈ 2.8) compared to unmodified Fmoc-D-Glu-OH (log P ≈ 1.5), influencing self-assembly in hydrogel formation . Fmoc-dipeptides with log P < 2.8 (e.g., Fmoc-Gly-Glu-OH) exhibit syneresis (water expulsion), while those with log P > 5.5 (e.g., Fmoc-Phe-Phe-OH) form rigid gels . This compound’s intermediate hydrophobicity enables pH-responsive gelation, critical for biomedical applications like drug delivery .
Purity and Analytical Considerations
HPLC analysis of this compound reveals >99.7% purity with undetectable levels of Fmoc-β-Ala-D-Glu(OtBu)-OH, a common impurity in related β-alanine conjugates . In contrast, Fmoc-L-Glu-OtBu batches may contain up to 0.2% H-D-Glu(OtBu)-OH due to residual hydrolysis during synthesis .
Biological Activity
Fmoc-D-Glu-OtBu (Fmoc-D-glutamic acid 5-tert-butyl ester) is a significant compound in the realm of peptide synthesis and drug development. Its biological activity is primarily linked to its role as a building block in peptide synthesis, particularly in the development of therapeutic peptides and bioconjugates. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
This compound is an Fmoc-protected derivative of D-glutamic acid. The tert-butyl ester group enhances its solubility and stability during synthesis, making it ideal for solid-phase peptide synthesis (SPPS). The following table summarizes its key properties and applications:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₄ |
| Molecular Weight | 253.30 g/mol |
| Purity | ≥ 98% (HPLC) |
| Applications | - Peptide synthesis - Drug development - Bioconjugation - Protein engineering |
Biological Activity
-
Peptide Synthesis:
This compound is widely utilized in the synthesis of peptides due to its ability to form stable amide bonds. It serves as a key building block in the assembly of complex peptides, which can be tailored for various biological functions. -
Drug Development:
The compound has shown promise in drug design, particularly for neurological disorders. Its structural similarity to neurotransmitters allows for the exploration of new therapeutic agents targeting specific receptors in the nervous system . -
Bioconjugation:
This compound facilitates the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems' efficacy. This property is crucial for developing targeted therapies that require precise delivery mechanisms .
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
Anticancer Activity:
Research indicates that peptides synthesized with this compound exhibit significant anticancer properties. For instance, one study demonstrated that certain peptide derivatives could inhibit tumor growth in vitro by modulating apoptotic pathways . -
Neuroprotective Effects:
Another area of investigation focuses on the neuroprotective effects of peptides containing this compound. These peptides have been shown to interact with glutamate receptors, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
-
Peptide Therapeutics:
A study examined a tripeptide synthesized using this compound as a building block, which demonstrated enhanced binding affinity to specific receptors involved in cancer cell proliferation. The results indicated that modifications at the glutamic acid position significantly affected biological activity . -
Drug Delivery Systems:
In another case, researchers utilized this compound in developing a bioconjugate that effectively targeted cancer cells while minimizing off-target effects. The conjugate showed improved stability and bioavailability compared to traditional delivery methods .
Q & A
Q. What is the role of Fmoc-D-Glu-OtBu in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative used to incorporate D-glutamic acid into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the tert-butyl (OtBu) ester protects the γ-carboxylic acid. This orthogonal protection allows selective deprotection during stepwise elongation, ensuring controlled peptide assembly . Its enantiomeric purity (D-configuration) is critical for designing chiral peptides with specific biological activities .
Q. How should this compound be stored to maintain stability?
Store the compound at -20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester and oxidation. Prolonged exposure to moisture or acidic/basic conditions can lead to premature deprotection, reducing coupling efficiency .
Q. What purification methods are recommended for peptides synthesized using this compound?
Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is standard. Use gradients of acetonitrile/water (0.1% trifluoroacetic acid) to separate impurities. Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate structural integrity .
Q. How does the tert-butyl group in this compound influence solubility during peptide synthesis?
The hydrophobic tert-butyl ester improves solubility in organic solvents (e.g., DMF, dichloromethane), facilitating efficient coupling in SPPS. However, it may reduce solubility in aqueous media, requiring optimized cleavage/deprotection conditions (e.g., 95% TFA with scavengers) .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Use coupling agents like HATU or PyBOP with 1–2 equivalents of DIEA in DMF. Pre-activate the amino acid for 5–10 minutes before adding to the resin. For challenging sequences, double coupling (two consecutive couplings) or microwave-assisted synthesis (50°C, 10–20 W) improves yields .
Q. What experimental strategies mitigate racemization during this compound incorporation?
Racemization risk increases at elevated temperatures or prolonged reaction times. Maintain synthesis temperatures below 25°C, use low-base conditions (e.g., 0.1 M DIEA), and minimize activation time. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How is this compound utilized in designing albumin-binding radiopharmaceuticals?
In radioconjugate synthesis, this compound serves as a spacer between targeting moieties (e.g., folate) and chelators (e.g., DOTA). Its γ-carboxylic acid (protected as OtBu) allows post-synthetic modification for conjugation, enhancing pharmacokinetic stability and tumor retention .
Q. What analytical techniques characterize the tert-butyl deprotection efficiency of this compound in peptides?
Use ¹H NMR to monitor the disappearance of tert-butyl protons (~1.4 ppm) after TFA treatment. Quantify free γ-carboxylic acids via titration with NaOH or fluorescence-based assays. Confirm complete deprotection via LC-MS to avoid side reactions in downstream bioconjugation .
Q. How can researchers address batch-to-batch variability in this compound quality?
Implement rigorous quality control (QC) protocols:
Q. What safety protocols are essential when handling this compound in large-scale syntheses?
Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with water (15+ minutes) and remove contaminated clothing. For spills, neutralize with sodium bicarbonate before disposal. Treat waste with TFA/water mixtures to hydrolyze residuals before incineration .
Methodological Notes
- Data Contradiction Analysis : If peptide yields drop unexpectedly, compare coupling efficiency (Kaiser test) and deprotection kinetics across batches. Cross-reference NMR and MS data to distinguish between synthesis errors and reagent degradation .
- Experimental Design : For novel applications (e.g., drug delivery systems), conduct stability studies under physiological conditions (pH 7.4, 37°C) to evaluate OtBu group hydrolysis rates and peptide integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
